1-Iodo-8-naphthol

Description

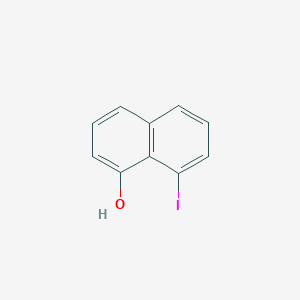

Structure

2D Structure

3D Structure

Properties

CAS No. |

128542-52-9 |

|---|---|

Molecular Formula |

C10H7IO |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

8-iodonaphthalen-1-ol |

InChI |

InChI=1S/C10H7IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |

InChI Key |

ALPAOMIDHMHXPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)I |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Iodo 8 Naphthol and Its Analogs

Photochemical Reactivity Studies

Naphthols are known to undergo various photochemical transformations, including electron transfer, proton transfer, and the formation of reactive intermediates. These processes are often studied using advanced spectroscopic techniques.

Photoinduced electron transfer (PET) is a fundamental photophysical process where an electron is transferred between molecules in their excited states. Naphthols, with their extended π-electron systems and hydroxyl groups, can act as either electron donors or acceptors in PET processes, depending on the reaction partner and the solvent environment.

Studies on naphthols in halocarbon solvents have demonstrated that these solvents can facilitate de-excitation pathways via solute-solvent electron transfer, leading to faster decay rates for 1-naphthol (B170400) compared to 2-naphthol (B1666908) due to more favorable interactions. osti.govosti.gov In broader contexts, PET is a critical mechanism in light-harvesting systems and the design of functional materials, often involving a "fluorophore-spacer-receptor" architecture. chinesechemsoc.orgresearchgate.netmdpi.com The process can be initiated by single electron transfer (SET) to molecules like aryl halides, generating radical anions that subsequently fragment. beilstein-journals.org For instance, aryl halides exhibit varying reactivity in PET reactions with electron donors, typically following the order of reactivity: iodo > bromo > chloro. conicet.gov.ar The presence of radical traps, such as TEMPO, can inhibit PET-mediated reactions, supporting a radical chain mechanism. conicet.gov.ar

Excited State Intramolecular Proton Transfer (ESIPT) is a prominent photochemical phenomenon observed in molecules possessing an intramolecular hydrogen bond, such as certain naphthol derivatives. This process involves the transfer of a proton from a hydroxyl group to an acceptor atom within the same molecule upon photoexcitation, leading to the formation of a tautomeric species.

In 1-naphthol and its derivatives, ESIPT can occur from the hydroxyl group to carbon atoms on the naphthyl ring, typically at positions 5 or 8, resulting in the generation of quinone methide (QM) intermediates. cdnsciencepub.comcdnsciencepub.com This pathway is facilitated by the significant increase in acidity of the hydroxyl group in the excited state. cdnsciencepub.com For example, in 2-phenyl-1-naphthol, ESIPT to the ortho-position of the phenyl ring is highly efficient, yielding quinone methides. nih.govrsc.org The presence of water molecules can also play a role in mediating ESIPT, sometimes through a "water relay" mechanism, which can influence the efficiency and outcome of the proton transfer. cdnsciencepub.comresearchgate.netresearchgate.net While direct studies on 1-Iodo-8-naphthol specifically for ESIPT are not detailed in the provided literature, its structural similarity to 1-naphthol suggests that similar ESIPT pathways might be accessible, potentially influenced by the electron-withdrawing nature and steric bulk of the iodine substituent.

Quinone methides (QMs) are highly reactive intermediates frequently generated in the photochemistry of phenols and naphthols, often as a consequence of ESIPT. cdnsciencepub.comcdnsciencepub.comnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These species are characterized by a conjugated system with an exocyclic double bond.

In naphthol systems, ESIPT can lead to the formation of various QM isomers. For instance, irradiation of 1-naphthol can yield 1,5- and 1,8-naphthoquinone methides via ESIPT. cdnsciencepub.comcdnsciencepub.com These QMs are known to be reactive and can undergo further transformations, such as reverse proton transfer to regenerate the starting material, or react with nucleophiles like azide (B81097) or thiols, and participate in cycloaddition reactions. researchgate.netacs.org The detection and characterization of these transient QM species are often achieved through techniques like laser flash photolysis (LFP). cdnsciencepub.comcdnsciencepub.comnih.govrsc.orgacs.org

Laser flash photolysis (LFP) is an indispensable technique for studying the transient species formed during photochemical reactions, which typically have very short lifetimes. cdnsciencepub.comnih.govrsc.orgresearchgate.netunisoku.comresearchgate.netacs.orgnsc.ruconicet.gov.arrsc.org By employing pulsed lasers and time-resolved absorption spectroscopy, researchers can capture spectral and temporal information about these ephemeral intermediates.

In naphthol photochemistry, LFP has been instrumental in identifying various intermediates. For example, studies on 1-naphthol in mixed solvents revealed transient absorption bands attributed to QM intermediates. cdnsciencepub.com More specifically, LFP studies on 2-phenyl-1-naphthol have characterized a quinone methide intermediate with a lifetime of approximately 20 ns and absorption maxima at 460 nm, formed via ESIPT. nih.gov Similarly, precursors to naphthoquinone methides, identified as 2H-naphthoxete structures, were detected with lifetimes around 12 μs during the photolysis of certain 2-naphthol derivatives. acs.org LFP has also been used to study intermediates in the photolysis of substituted methylnaphthalenes, identifying triplet states and carbon-centered radicals. rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving naphthols can be influenced by photochemical processes, particularly those mediated by electron transfer.

The interaction of excited naphthols with halide ions can lead to fluorescence quenching, often proceeding through electron transfer (ET) mechanisms. acs.orgresearchgate.netnih.govohiolink.edursc.orgresearchgate.net This process can involve the generation of radical species, such as alkyl or aryl radicals, through the fragmentation of the carbon-halide bond. acs.orgresearchgate.netnih.gov The specific mechanism of quenching can vary depending on the halide, with heavier halides like bromide and iodide often promoting intersystem crossing to triplet states via spin-orbit coupling, in addition to direct electron transfer. researchgate.netresearchgate.net Chloride ions, in contrast, may primarily involve electron transfer and exciplex formation. researchgate.netresearchgate.net

Data Tables

Table 1: Detection of Quinone Methide Intermediates via Laser Flash Photolysis in Naphthol Systems

| Compound Studied | Solvent System | Transient Intermediate | λmax (nm) | Lifetime (τ) | Citation |

| 1-Naphthol | CH3CN-H2O | Quinone Methide | 440, 510 | Not specified | cdnsciencepub.com |

| 2-Phenyl-1-naphthol | CH3CN-D2O | Quinone Methide | 460 | ~20 ns | nih.gov |

| 3-Hydroxy-2-naphthalenemethanol | Aqueous solution | 2H-Naphthoxete | Not specified | ~12 μs | acs.org |

Table 2: Quantum Yields for ESIPT-Related Deuterium Exchange

| Compound Studied | Reaction Type | Quantum Yield (Φ) | Citation |

| 2-Phenyl-1-naphthol | Deuterium Exchange | 0.73 ± 0.07 | nih.gov |

| 2-Phenylphenol | Deuterium Exchange | 0.041 | nih.gov |

| 3-Hydroxymethyl-2-naphthol | QM Generation | 0.17 | acs.org |

| 2-Hydroxy-1-naphthalenemethanol | QM Generation | 0.20 | acs.org |

Table 3: Reactivity Order of Aryl Halides in Photoinduced Electron Transfer

| Halide | Relative Reactivity | Mechanism Type | Citation |

| Iodobenzene | High | Concerted ET | acs.orgresearchgate.net |

| Bromobenzene | Moderate | Concerted ET | acs.orgresearchgate.net |

| 1-Bromonaphthalene | Moderate | Stepwise ET | acs.orgresearchgate.net |

| Chloronaphthalene | Low | Not specified | conicet.gov.ar |

Compound List

this compound

1-Naphthol

2-Naphthol

2-Phenyl-1-naphthol

2-Phenylphenol

3-Hydroxy-2-naphthalenemethanol

2-Hydroxy-1-naphthalenemethanol

Iodobenzene

Bromobenzene

1-Bromonaphthalene

Chloronaphthalene

Naphthoxide ion

Quinone Methide (QM)

1,5-Naphthoquinone Methide

1,8-Naphthoquinone Methide

2H-Naphthoxete

1,4-Naphthoquinone

1,8-Naphthalimide

Phenothiazine

Aryl Halides

Spectroscopic Characterization and Structural Elucidation of 1 Iodo 8 Naphthol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectra (¹H and ¹³C) are fundamental for confirming the presence of the key structural motifs within 1-Iodo-8-naphthol.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region (typically 6.5-8.5 ppm) would display a complex pattern of multiplets corresponding to the six protons on the naphthalene (B1677914) ring. researchgate.netlibretexts.org The chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing, deshielding effect of the iodine atom. The hydroxyl proton itself would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. compoundchem.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H's | ~ 6.8 - 8.2 | Multiplets (m) |

| OH | Variable (~5.0 - 9.0) | Broad Singlet (br s) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the presence of ten distinct carbon atoms in the naphthalene core. The carbon atom bearing the hydroxyl group (C-8) would be significantly shifted downfield (to a higher ppm value) due to the deshielding effect of the oxygen atom. researchgate.netchemicalbook.com Conversely, the carbon atom bonded to the iodine (C-1) would appear at a much lower chemical shift (upfield) compared to a C-H carbon, a phenomenon known as the "heavy atom effect." hmdb.cachemicalbook.com The remaining eight carbon signals would appear in the typical aromatic region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-I) | ~ 90 - 100 |

| C-8 (C-OH) | ~ 150 - 155 |

| Other Aromatic C's | ~ 110 - 140 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and mapping the precise connectivity of atoms. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the tracing of the proton framework across the naphthalene rings. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum.

For more complex naphthol derivatives, advanced NMR techniques become indispensable. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space proximity of protons, which is vital for determining stereochemistry in non-planar or sterically hindered molecules. slideshare.net In cases of signal overlap in 1D spectra, 2D techniques like COSY, HSQC, and HMBC are essential to resolve ambiguities and achieve full structural assignment. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound (C₁₀H₇IO), the molecular weight is approximately 270.06 g/mol . The high-resolution mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z ≈ 270. Since iodine is monoisotopic (¹²⁷I), there will not be a characteristic M+2 peak as seen with chlorine or bromine compounds. whitman.edu

The fragmentation pattern would be highly informative. The C-I bond is relatively weak and prone to cleavage. Key expected fragments would include:

Loss of an iodine atom: A significant peak at m/z 143 ([M-I]⁺), corresponding to the naphthol radical cation. This is often a very prominent fragmentation pathway for iodo-aromatic compounds. docbrown.info

Loss of CO: Aromatic alcohols can undergo fragmentation by losing carbon monoxide (CO), which would lead to a peak at m/z 242 ([M-CO]⁺).

Iodine cation: A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also possible. whitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment |

|---|---|

| 270 | [C₁₀H₇IO]⁺ (Molecular Ion) |

| 143 | [C₁₀H₇O]⁺ (Loss of •I) |

| 127 | [I]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ias.ac.inbhu.ac.in

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be dominated by several key absorptions:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. researchgate.net

Aromatic C-H Stretch: A sharp absorption band typically appears just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aromatic C=C Stretch: Multiple sharp bands of medium to strong intensity would be observed in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system. researchgate.net

C-O Stretch: A strong band corresponding to the C-O stretching of the phenolic group would appear in the 1200-1300 cm⁻¹ range.

C-I Stretch: The C-I bond stretch is expected to produce an absorption in the far-infrared region, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. nih.govresearchgate.net The C=C stretching modes of the naphthalene ring (1400-1650 cm⁻¹) would be particularly prominent. While the O-H stretch is typically weak in Raman, the C-I stretch may be more readily observable than in the mid-IR range. researchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | IR/Raman | 3050 - 3100 | Medium, Sharp |

| Aromatic C=C stretch | IR/Raman | 1450 - 1600 | Strong, Sharp |

| C-O stretch | IR | 1200 - 1300 | Strong |

| C-I stretch | IR/Raman | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Analytical Methodologies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. nist.gov The naphthalene ring system is a strong chromophore.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or hexane, is expected to show multiple absorption bands characteristic of the naphthalene electronic system. Naphthols typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. researchgate.net For 1-naphthol (B170400), these transitions result in absorption maxima (λₘₐₓ) around 290-300 nm and a second, more intense band at shorter wavelengths. aatbio.comresearchgate.net The presence of the iodo and hydroxyl substituents will cause shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in these absorption maxima compared to unsubstituted naphthalene. Specifically, the hydroxyl group, acting as an auxochrome, is expected to cause a bathochromic shift. The spectrum of 1-naphthol shows a maximum absorption at approximately 290 nm. nih.gov It is anticipated that this compound would exhibit a similar profile. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound (Beer-Lambert Law).

Computational Chemistry and Theoretical Investigations of 1 Iodo 8 Naphthol

Theoretical Studies on Reaction Mechanisms

Understanding the reaction mechanisms of organic compounds is crucial for synthetic chemistry, enabling the prediction of reaction outcomes and the optimization of synthetic routes. Density Functional Theory (DFT) is a widely employed computational method for investigating reaction pathways, transition states, and activation energies in chemical reactions. While specific DFT studies detailing the reaction mechanisms of 1-Iodo-8-naphthol are not extensively reported, general principles and studies on analogous systems offer a framework for such investigations.

For instance, computational studies on the halogenation of naphthol derivatives, such as 2-naphthol (B1666908), have utilized DFT to elucidate reaction pathways, often involving electrophilic aromatic substitution. These studies analyze the formation of intermediates and transition states, providing detailed mechanistic insights into how halogen atoms are introduced onto the naphthalene (B1677914) core sciforum.netbohrium.com. Similarly, studies on the oxidation of naphthols indicate that these compounds can be susceptible to oxidative processes, with computational analyses helping to understand the regioselectivity and mechanisms involved researchgate.net.

Furthermore, research involving diiodonaphthalene derivatives has suggested that the reactivity of iodine atoms in peri-positions can be influenced by steric and electronic factors, potentially leading to suppressed reactivity at one site during coupling reactions researchgate.net. Such observations highlight the importance of computational modeling in predicting and understanding the nuanced reactivity of substituted naphthalenes like this compound, where the iodine atom at the 8-position and the hydroxyl group at the 1-position can cooperatively influence reaction pathways. Computational methods can be applied to predict the preferred sites of electrophilic attack, nucleophilic substitution, or participation in cross-coupling reactions, by calculating reaction barriers and identifying stable intermediates.

Computational Approaches for Molecular Interactions and Design

Computational chemistry plays a pivotal role in understanding molecular interactions, which is fundamental for molecular design, drug discovery, and materials science. For this compound, computational approaches can elucidate its electronic structure, intermolecular forces, and potential binding affinities.

Studies on substituted naphthols, such as 8-(4-R-phenyl)-1-naphthol derivatives, have employed DFT calculations to investigate phenomena like anion-π interactions and their influence on acidity (pKa values) beilstein-journals.orgresearchgate.net. These investigations utilize methods like M06-2X with the 6-31+G(d,p) basis set to optimize molecular geometries and analyze electronic properties. The findings reveal how substituents on an aromatic ring can modulate interactions with anions, a concept directly applicable to understanding how this compound might interact with various molecular species or surfaces.

Table 1: pKa Values of 8-(4-R-phenyl)-1-naphthol Derivatives and Computational Methods

| R Group in 8-(4-R-phenyl)-1-naphthol | Measured pKa' (Acetonitrile/Water) | Computational Method Used for Analysis | Reference |

| NO₂ | 8.42 | DFT (M06-2X/6-31+G(d,p)) | beilstein-journals.orgresearchgate.net |

| Cl | 8.52 | DFT (M06-2X/6-31+G(d,p)) | beilstein-journals.orgresearchgate.net |

| H | 8.56 | DFT (M06-2X/6-31+G(d,p)) | beilstein-journals.orgresearchgate.net |

| Me | 8.68 | DFT (M06-2X/6-31+G(d,p)) | beilstein-journals.orgresearchgate.net |

| OMe | 8.71 | DFT (M06-2X/6-31+G(d,p)) | beilstein-journals.orgresearchgate.net |

Beyond pKa studies, computational methods like DFT can be used to calculate frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity and electronic properties analis.com.my. Analyzing the electron density distribution and molecular electrostatic potential (MEP) can also provide insights into potential sites of interaction or reactivity. For this compound, such calculations would help in understanding the electronic influence of the iodine atom and the hydroxyl group on the naphthalene system, guiding its use in designing new compounds with tailored electronic or binding properties. For example, studies on related iodinated naphthyl compounds have explored their use in cross-coupling reactions, where the iodine atom serves as a reactive handle for further functionalization, a key aspect in molecular design .

Computed Properties of this compound

Basic computed properties provide foundational data for computational studies and molecular characterization.

Table 2: Computed Properties of this compound

| Property | Value | Method/Source | Reference |

| Molecular Weight | 270.07 g/mol | Computed by PubChem 2.1 | nih.gov |

| IUPAC Name | 8-iodonaphthalen-1-ol | Computed by LexiChem 2.6.6 | nih.gov |

| Molecular Formula | C₁₀H₇IO | Computed by PubChem 2.1 | nih.gov |

| Synonyms | This compound, 8-iodonaphthalen-1-ol, 8-Iodo-1-naphthalenol, 8-iodonaphthol | Depositor-Supplied Synonyms | nih.gov |

These computational approaches enable a deeper understanding of this compound's potential in various chemical contexts, from reaction mechanisms to the design of new functional molecules.

Compound List

this compound

8-Iodo-1-naphthalenol

8-iodonaphthalen-1-ol

8-iodonaphthol

1,8-DHN (1,8-Dihydroxynaphthalene)

1-Nitroso-2-naphthol

3-Iodo-1-nitrosonaphthalene-2-ol (I-NON)

8-(4-R-phenyl)-1-naphthol derivatives

1,8-diiodonaphthalene (B175167)

2-Naphthol

1-Iodo-7-methoxynaphthalene

8-Iodo-1-naphthoic acid

Chemical Research on 1 Iodo 8 Naphthol Derivatives

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 1-iodo-8-naphthol and related 1,8-disubstituted naphthalenes often involves multi-step processes tailored to introduce specific functionalities at the peri positions. The unique steric and electronic environment created by substituents at the C1 and C8 positions necessitates carefully chosen synthetic strategies.

A common approach to creating 8-substituted naphthoic acids, which can be precursors to other derivatives, involves the use of organometallic intermediates. For instance, the synthesis of 8-bromo-1-naphthoic acid and 8-iodo-1-naphthoic acid can be achieved from anhydro-8-(hydroxymercuri)-1-naphthoic acid. nih.gov This precursor is treated with an aqueous solution of a sodium or potassium halide, followed by the addition of the corresponding halogen to yield the desired 8-halo-1-naphthoic acid. nih.gov These acids can then be further modified, for example, through acylation reactions to produce compounds like 3-(8-iodo-1-naphthoyl)indoles. nih.gov

Another versatile method for synthesizing 1-naphthol (B170400) derivatives involves a three-step sequence: a Diels-Alder cycloaddition reaction, followed by a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) -catalyzed aromatization, and finally a bromination step to introduce a halogen. nih.gov This sequence allows for the construction of the core naphthol structure with various substituents. The characterization of these novel compounds relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with X-ray crystallography being the definitive method for determining the precise three-dimensional structure. nih.govnih.gov

The synthesis of 1,8-disubstituted naphthalenes containing chalcogens has also been explored, providing insights into the effects of peri-interactions. nih.gov These syntheses demonstrate methods to introduce sulfur or other chalcogen atoms at the C1 and C8 positions, leading to molecules with unique structural distortions. nih.gov

Table 1: Selected Synthetic Methods for Naphthol Derivatives

| Derivative Type | Key Reaction | Starting Material Example | Reference |

|---|---|---|---|

| 8-Iodo-1-naphthoic acid | Halogenation of Organomercury Compound | Anhydro-8-(hydroxymercuri)-1-naphthoic acid | nih.gov |

| Substituted 1-Naphthols | Diels-Alder / Aromatization / Bromination | Furan and Dienophile | nih.gov |

| 1,8-Bis(phenylchalcogeno)naphthalenes | Nucleophilic Substitution | 1,8-Dihalonaphthalene | nih.gov |

Structure-Reactivity Relationships in this compound Derivatives

The close proximity of substituents at the C1 and C8 positions of the naphthalene (B1677914) ring gives rise to significant steric and electronic interactions that profoundly influence the molecule's structure and reactivity. These "peri-interactions" can cause notable distortions in the naphthalene scaffold, such as out-of-plane bending of the substituents and widening of the bond angles. nih.govresearchgate.net

Studies on 1,8-disubstituted naphthalene derivatives containing chalcogen atoms have shown that molecular distortion is a function of the bulk of the interacting atoms. nih.gov Analysis of these structures using X-ray crystallography reveals increased distances between the peri-substituents and significant naphthalene ring torsions to alleviate steric strain. nih.govresearchgate.net These structural changes directly impact the molecule's reactivity and its ability to interact with other molecules.

In the context of axially chiral derivatives, such as those related to 1,1'-bi-2-naphthol (B31242) (BINOL), the structure dictates the compound's configurational stability. Research on aza-analogues of BINOL, specifically 7-hydroxy-8-(2-hydroxynaphth-1-yl)quinoline, has provided detailed insights into the kinetics of enantiomerization. researchgate.net The energy barrier to rotation around the aryl-aryl bond, and thus the compound's stability as a single enantiomer, is highly dependent on the nature of the atoms near the chiral axis. researchgate.netepa.gov The racemization half-life (τ1/2) of these compounds is a key measure of their configurational stability and is strongly influenced by both the molecular structure and the solvent. researchgate.netepa.gov For example, the monohydroxy analogue 8-(2-hydroxynaphth-1-yl)quinoline shows a dramatic solvent-dependent stability, with a half-life of 2.7 hours in chloroform (B151607) versus 89 hours in methanol (B129727) at 24 °C. researchgate.net

Table 2: Enantiomerization Activation Parameters for Axially Chiral Diols

| Compound | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) | Stability | Reference |

|---|---|---|---|---|

| 7,7′-Dihydroxy-8,8′-biquinolyl | +27.4 | +3.8 | Least Stable | researchgate.net |

| 7-Hydroxy-8-(2-hydroxynaphth-1-yl)quinoline | +19.9 | -27.9 | Intermediate | researchgate.net |

Development of Fluorescent Probes based on Naphthol Derivatives

Naphthalene and its derivatives are highly valued fluorophores for the development of chemical sensors and fluorescent probes. nih.gov Their rigid, planar structure and extensive π-electron conjugation result in desirable photophysical properties, including high quantum yields and excellent photostability. nih.gov These characteristics make naphthol-based scaffolds ideal for constructing probes that can selectively detect a wide range of analytes, from small ions to large biomolecules. nih.gov

Researchers have successfully synthesized novel fluorescent probes from naphthol derivatives for various sensing applications. For instance, a probe developed from 1-hydroxy-2,4-diformylnaphthalene demonstrates excellent sensitivity and selectivity for sulfite (B76179) and bisulfite ions. nih.gov This probe operates via a Knoevenagel reaction product and exhibits a distinct color change from pink to colorless and a fluorescence change from bright to dark upon binding with the target ions, allowing for detection by the naked eye. nih.gov The detection limit for this probe is remarkably low, reaching 9.93 nM using fluorescence spectroscopy. nih.gov

Naphthalene-based Schiff-base sensors have also been designed for the selective recognition of metal cations. A turn-on fluorescent probe synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 5-chloro-2-aminopyridine shows an 8-fold fluorescence enhancement upon binding with Zn²⁺ ions. tandfonline.com The sensing mechanism is attributed to chelation-enhanced fluorescence (CHEF), and the probe exhibits a 1:1 binding stoichiometry with a high association constant. tandfonline.com Similarly, another naphthalene derivative has been developed into a fluorescent probe that selectively and sensitively detects Al³⁺ ions. mdpi.com The potential of naphthol derivatives extends to biological systems, with naphthoxazoles being investigated as fluorescent probes for binding to the grooves of DNA. scielo.br

Table 3: Performance of Selected Naphthol-Based Fluorescent Probes

| Probe Base | Analyte | Detection Limit | Mechanism | Reference |

|---|---|---|---|---|

| 1-Hydroxy-2,4-diformylnaphthalene | SO₃²⁻/HSO₃⁻ | 9.93 nM (fluorescence) | Knoevenagel reaction product | nih.gov |

| 2-Hydroxy-1-naphthaldehyde Schiff-base | Zn²⁺ | 0.33 μM | Chelation Enhanced Fluorescence (CHEF) | tandfonline.com |

| Naphthalene derivative Schiff-base | Al³⁺ | Not specified | Chelation | mdpi.com |

Exploration of 1,8-Disubstituted Naphthalene Scaffolds in Organic Synthesis

The 1,8-disubstituted naphthalene scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials. acs.org The unique spatial arrangement of the peri-substituents allows for the creation of "proton sponges," chiral ligands, and molecular clips. Consequently, developing synthetic methods to access and functionalize this scaffold is an active area of research.

A significant advancement in this area is the use of diversity-oriented C–H activation reactions. acs.org By employing a template-based strategy, chemists can achieve highly regioselective functionalization at previously difficult-to-access positions of the naphthalene ring, such as C6 and C7. acs.org This approach opens up the possibility of systematically modifying the scaffold to explore chemical space and develop analogues of bioactive compounds. acs.org

The 1,8-dihydroxy naphthalene framework serves as an effective building block in supramolecular chemistry. It can self-assemble with aryl boronic acids and linkers like 4,4′-bipyridine to form stable, double-tweezer-like host-guest complexes through the formation of dative N→B bonds. nih.gov These self-assembled structures are capable of selectively encapsulating aromatic hydrocarbon guests, demonstrating the utility of the 1,8-disubstituted scaffold in constructing complex molecular architectures. nih.gov

Furthermore, the synthesis of natural products containing a naphthalene core often relies on the strategic functionalization of simple naphthalene derivatives. chemistryviews.org For example, natural products like dehydrocacalohastine and musizin have been efficiently synthesized starting from commercially available naphthalene-1,8-diol (B1214196), showcasing the scaffold's importance in the total synthesis of complex molecules. chemistryviews.org

Application in Organic Synthesis as Reagents and Catalysts

Derivatives of naphthol are not only synthetic targets but also serve as versatile reagents and precursors for catalysts in organic synthesis. The inherent reactivity of the naphthol ring system can be harnessed for various chemical transformations.

Hypervalent iodine reagents have been used to effect an intermolecular dearomatization reaction of β-naphthols. researchgate.net This catalyst-free method provides access to nitrooxylated β-naphthalenones, which are valuable synthetic intermediates, under mild conditions and with high yields. researchgate.net This reaction highlights the use of naphthols as substrates that can be transformed into complex products with high value.

Moreover, chiral derivatives of naphthol are central to asymmetric catalysis. Conformationally flexible organoiodine catalysts derived from naphthol have been developed for the highly enantioselective oxidative dearomatization of other naphthol derivatives. acs.org These chiral hypervalent iodine catalysts can achieve excellent enantioselectivities in reactions like oxidative spirolactonization. acs.org

Beyond their role as reagents, naphthol derivatives are crucial as building blocks for ligands used in transition-metal catalysis. Amidoalkyl naphthols can be readily converted into aminoalkyl naphthols, also known as Betti bases. mdpi.comencyclopedia.pub These compounds are effective ligands that can chelate with organometallic reagents and are employed in asymmetric synthesis and catalysis. mdpi.com The synthesis of 1-amidoalkyl-2-naphthol itself is often achieved through multicomponent reactions catalyzed by various Lewis and Brønsted acids, including solid-supported ionic liquids, which offer advantages in catalyst recovery and reuse. orgchemres.org

Naphthol Derivatives as Building Blocks for Complex Molecules

Naphthol derivatives are recognized as exceptionally valuable building blocks for the synthesis of more complex and biologically active molecules. bohrium.comdntb.gov.ua Their rigid aromatic core provides a stable scaffold upon which intricate functionalities can be assembled, leading to compounds with diverse applications.

A prominent class of these building blocks is the 1-amidoalkyl-2-naphthols. These compounds are of significant interest due to their own biological activities and their utility as precursors for other important molecules. researchgate.net They can be easily transformed via hydrolysis or reduction into aminoalkyl naphthols (Betti bases), which are known to enhance the cytotoxicity of antitumor agents and possess hypotensive effects. mdpi.comencyclopedia.pub Furthermore, amidoalkyl naphthols can undergo intramolecular cyclization to produce 1,3-oxazines, another class of biologically relevant heterocycles. bohrium.com

The utility of naphthol derivatives as building blocks extends to the realm of natural product synthesis. Simple and commercially available starting materials like naphthalene-1,8-diol have been successfully employed as the foundational element for the total synthesis of complex natural products such as dehydrocacalohastine and musizin. chemistryviews.org

In supramolecular chemistry, 1,8-dihydroxy naphthalene has proven to be a versatile component for constructing elaborate host-guest systems through self-assembly with boronic acids. nih.gov This demonstrates that the specific geometry of naphthol derivatives can be exploited to direct the formation of large, organized molecular structures. The synthesis of complex chiral ligands, such as aza-analogues of BINOL, further underscores the role of naphthol-related structures as key components in the construction of sophisticated molecules for asymmetric catalysis. researchgate.net

Advanced Applications in Chemical Science

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular forces. In this context, 1-iodo-8-naphthol is a compelling building block due to its capacity for multiple, distinct non-covalent interactions.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional groups on this compound allow it to participate in highly specific binding events.

Hydrogen Bonding: The hydroxyl (-OH) group at the 8-position is a potent hydrogen bond donor and acceptor. This enables this compound to bind with complementary molecules, such as those containing carbonyl, amine, or other hydroxyl groups.

Halogen Bonding: The iodine atom at the 1-position is a key feature for molecular recognition. rsc.org Due to a phenomenon known as the "σ-hole," the iodine atom has a region of positive electrostatic potential along the C-I bond axis, allowing it to act as a Lewis acid and interact favorably with Lewis bases like anions or lone pairs on nitrogen and oxygen atoms. nih.govresearchgate.net This directional and specific interaction, known as a halogen bond, has emerged as a powerful tool in crystal engineering and molecular recognition. rsc.orgnih.gov

π-π Stacking: The electron-rich naphthalene (B1677914) core allows for π-π stacking interactions with other aromatic systems, contributing to the stability of molecular complexes.

The combination of these forces allows for the design of host molecules based on the this compound scaffold that can selectively bind specific guest molecules. The synergy between hydrogen and halogen bonds can lead to enhanced binding affinities and selectivities. nih.govrsc.org

Table 1: Potential Non-Covalent Interactions of this compound in Molecular Recognition

| Interaction Type | Functional Group Involved | Potential Binding Partner (Guest) | Interaction Nature |

| Hydrogen Bond | 8-OH | Carbonyls, Amines, Phosphates | Donor/Acceptor |

| Halogen Bond | 1-Iodo | Anions (e.g., Cl⁻, Br⁻), N/O/S lone pairs | Lewis Acid-Base |

| π-π Stacking | Naphthalene Core | Other aromatic molecules | van der Waals |

The naphthol scaffold is a versatile platform for constructing larger, well-defined supramolecular structures. researchgate.netmdpi.com By functionalizing this compound, it can be incorporated as a key recognition unit or structural motif in more complex assemblies.

Research on related naphthalene-based molecules, such as naphthalimides and binaphthols, demonstrates the utility of this core structure in creating functional assemblies. researchgate.netresearchgate.netrsc.org These assemblies can form various architectures like helices, ladders, or aggregates with specific properties. researchgate.netiaea.org The directional nature of both hydrogen and halogen bonds makes this compound particularly suitable for programming the self-assembly process, guiding molecules to arrange in predictable, ordered patterns. For example, the interplay of hydrogen bonding from the naphthol and halogen bonding from the iodo-substituent could direct the formation of one- or two-dimensional networks.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary driving forces for self-assembly are hydrogen bonding and halogen bonding.

The process typically begins with the formation of dimers or small oligomers, often mediated by the strongest available interaction, such as hydrogen bonding between the hydroxyl groups. These initial aggregates can then organize into larger structures through weaker, yet highly directional, interactions like halogen bonds and π-π stacking. The conformation of the naphthalene units and steric interactions also play a crucial role in determining the final morphology of the assembled structure. researchgate.net The balance and directionality of these intermolecular forces dictate whether the molecules assemble into fibers, sheets, or other complex architectures.

Photochemistry and Photoactive Materials

The photophysical properties of the naphthalene core make its derivatives, including this compound, suitable for applications in photochemistry and as components in photoactive materials.

A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a photochemical process. Naphthalene derivatives can act as photosensitizers due to their ability to absorb UV light and populate excited triplet states.

The presence of the iodine atom in this compound is particularly significant due to the "internal heavy-atom effect." nih.gov This effect promotes intersystem crossing (ISC), the process where a molecule transitions from an excited singlet state (S₁) to a metastable excited triplet state (T₁). mdpi.commdpi.com Triplet states have longer lifetimes than singlet states, increasing the probability of energy transfer to other molecules, such as molecular oxygen, to generate reactive singlet oxygen (¹O₂). mdpi.com This property is crucial for applications like photodynamic therapy and photooxidation reactions. researchgate.netnih.gov

Table 2: Photophysical Properties of Naphthalene Scaffolds and the Heavy-Atom Effect

| Property | Naphthalene Core | Effect of Iodine Substituent | Consequence for Photosensitization |

| Light Absorption | Strong in UV region | Minor shift in absorption wavelength | Can be excited with appropriate light source |

| Fluorescence | Typically fluorescent (S₁ → S₀) | Fluorescence is often quenched | Energy is channeled to the triplet state |

| Intersystem Crossing (ISC) | Moderate efficiency | ISC rate (S₁ → T₁) is significantly enhanced | High yield of triplet state formation nih.gov |

| Triplet State Lifetime | Relatively long | May be slightly shortened by the heavy atom | Sufficiently long for energy transfer mdpi.com |

Naphthol and naphthalene derivatives are widely explored for their potential in optoelectronic devices due to their inherent photophysical properties and chemical stability. gatech.edunih.gov Derivatives of binaphthol, for example, have been successfully used in organic light-emitting diodes (OLEDs). researchgate.net

The naphthalene core provides a rigid, planar π-conjugated system that is beneficial for charge transport. gatech.edu The electronic properties of this compound can be tuned by modifying the hydroxyl and iodo groups, allowing for the design of materials with specific energy levels (HOMO/LUMO) suitable for applications in:

Organic Field-Effect Transistors (OFETs): Where the ordered packing of naphthalene units can facilitate charge mobility. gatech.edu

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting components.

Fluorescent Probes: The fluorescence of the naphthol core can be modulated by binding events, making it useful for chemical sensing. nih.govnih.gov

The ability to form well-ordered thin films through the self-assembly mechanisms discussed previously is a significant advantage for fabricating efficient optoelectronic devices. gatech.edu

Chiral Induction in Photochemical Reactions of Naphthols

Achieving high enantioselectivity in photochemical reactions remains a significant challenge in organic chemistry because the short lifetimes of excited states offer little time to control chiral induction. nih.gov For a substrate to yield a chiral product, it must reside in a chiral environment during the excitation step, a condition that can be provided by chiral auxiliaries or supramolecular hosts. nih.gov Naphthols, as a class of compounds, exhibit diverse photochemical reactivity. nih.gov For instance, upon irradiation, (R)-1,1′-bi(2-naphthol) (BINOL) in solution can lose its optical activity through racemization and can also form polymeric products. mdpi.com

While specific studies on the photochemical reactions of this compound are not extensively documented, the principles of photochemistry suggest potential applications in chiral induction. The generation of enantiomerically-enriched products from achiral reactants is a long-standing goal, and various methods have been explored to achieve this. researchgate.net In the context of naphthol derivatives, the presence of substituents can significantly influence the outcome of photochemical processes. nih.gov The iodine atom at the C8 position in this compound is expected to exert a strong steric and heavy-atom effect. This could influence the conformational equilibrium of the molecule in its ground and excited states, potentially creating a chiral environment that could direct the stereochemical course of photoreactions such as cycloadditions or dimerizations. The development of strategies to achieve enantioselectivity in excited-state reactions is highly desirable, as these reactions can yield unique and strained products that are difficult to access through thermal methods. nih.gov

Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. In iodinated aromatic compounds, the iodine atom can participate in significant intermolecular interactions, particularly halogen bonding, which can dictate the crystal packing and, in some cases, the solid-state reactivity of the material.

A pertinent example is the crystal structure of a related compound, methyl 8-iodo-4,5,7-trimethoxy-2-naphthoate, which has been determined by single-crystal X-ray diffraction. publish.csiro.au The analysis of its solid-state structure provides valuable insights into the potential behavior of this compound. The crystal packing of this derivative reveals that the iodine atom is positioned close to an iodine atom of a neighboring molecule, with an I···I distance of 4.148(2) Å. publish.csiro.au This distance is shorter than the sum of the van der Waals radii, indicating a significant halogen-halogen interaction. This specific arrangement is believed to facilitate a facile elimination of iodine from the solid upon gentle heating (120 °C), well below the compound's melting point, to yield a dimer. publish.csiro.au This transformation highlights the role of topochemical factors—where the crystal lattice pre-organizes the molecules for a specific reaction pathway—that are not observed in solution. publish.csiro.au

The crystallographic data for this related naphthol derivative underscores the importance of the iodine substituent in directing solid-state assembly.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl 8-iodo-4,5,7-trimethoxy-2-naphthoate | publish.csiro.au |

| Crystal System | Monoclinic | publish.csiro.au |

| Space Group | P2₁/c | publish.csiro.au |

| a (Å) | 10.294(5) | publish.csiro.au |

| b (Å) | 18.868(9) | publish.csiro.au |

| c (Å) | 7.549(6) | publish.csiro.au |

| β (°) | 90.29(5) | publish.csiro.au |

| I···I distance (Å) | 4.148(2) | publish.csiro.au |

| I-C bond length (Å) | 2.096(7) | publish.csiro.au |

Coordination Chemistry Research involving Iodinated Naphthols (Potential Area)

Coordination chemistry is a vast field with applications ranging from catalysis to materials science and medicine. jchemrev.com The design of ligands is central to the development of new metal complexes with specific functions. Naphthol derivatives can act as ligands, typically coordinating to metal ions through the deprotonated hydroxyl group. nih.gov Furthermore, iodine-containing compounds can also participate in coordination, where the iodine atom acts as a soft Lewis base, referred to as an iodo ligand. fiveable.me The presence of an iodo ligand can significantly influence the color, stability, and reactivity of the resulting metal complex. fiveable.me

This compound presents an intriguing, though largely unexplored, potential as a ligand in coordination chemistry. The proximity of the hydroxyl group at the C8 position and the iodine atom at the C1 position suggests the possibility of it acting as a bidentate chelating ligand. Upon deprotonation of the hydroxyl group, the resulting naphthoxide and the adjacent iodine atom could coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation could enhance the stability of the resulting complex compared to monodentate naphthol ligands.

Alternatively, this compound could function as a bridging ligand, with the naphthoxide coordinating to one metal center and the iodine atom coordinating to another, leading to the formation of polynuclear complexes or coordination polymers. The synthesis of chiral ligands based on the 1,8-disubstituted scaffold of 1,8-naphthyridine (B1210474) has been shown to produce di- and tetranuclear copper(I) and silver(I) complexes, demonstrating the utility of this substitution pattern in constructing complex coordination architectures. researchgate.net Given the established roles of both naphthols and iodo-groups in coordination chemistry, this compound represents a promising candidate for the synthesis of novel metal complexes with potentially interesting catalytic or material properties.

Environmental Fate and Degradation Studies of Halogenated Naphthols

Pathways of Environmental Degradation in Chemical Compounds (General)

The environmental fate of chemical compounds, including halogenated naphthols, is determined by a complex interplay of physical, chemical, and biological processes. These processes dictate how a substance will transform, persist, or move within different environmental compartments such as soil, water, and air.

Biodegradation: Microorganisms play a crucial role in breaking down organic compounds. Halogenated organic compounds, in general, can be degraded through various microbial pathways, including reductive dehalogenation, where halogens are removed and replaced by hydrogen atoms, often releasing halide ions like iodide (I⁻) enviro.wikiresearchgate.netscience.gov. While some halogenated compounds are recalcitrant, others can be metabolized, with the efficiency depending on the specific compound, the microbial community present, and environmental conditions like oxygen availability researchgate.netnih.govnih.gov. For instance, studies on other iodinated compounds have shown that microorganisms capable of degrading chlorinated compounds can sometimes also degrade iodinated ones, with reductive deiodination being a key transformation pathway nih.gov.

Abiotic Degradation:

Hydrolysis: This involves the reaction of a compound with water. While generally less significant for many halogenated aromatics compared to biodegradation, it can be a factor for certain functional groups or under specific pH conditions.

Photolysis: Sunlight, particularly UV radiation, can initiate the degradation of organic chemicals. Photodegradation can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated species like hydroxyl radicals (•OH) mdpi.comoup.com. Studies on related compounds, such as monochlorinated naphthalenes, have shown that photodegradation can lead to the formation of products like naphthols and naphthalenes, and that hydroxyl radicals significantly promote these processes mdpi.com. Similarly, 1-naphthol (B170400) itself undergoes phototransformation in aqueous solutions, yielding products like naphthoquinones, with oxygen playing a role in the reaction nih.gov.

Oxidation/Reduction: Chemical reactions involving oxidation or reduction can also transform compounds in the environment. For example, advanced oxidation processes (AOPs) are used in wastewater treatment to degrade persistent organic pollutants mdpi.com. In natural systems, redox-active materials like biochar can mediate the degradation of halogenated organic contaminants through electron transfer mechanisms nsf.govnih.govresearchgate.net.

The persistence of a chemical in the environment is a key factor in assessing its risk. Persistence is influenced by the compound's intrinsic properties and the prevailing environmental conditions oup.com.

Academic Methodologies for Environmental Degradation Research

Investigating the environmental fate and degradation pathways of chemical compounds requires robust analytical and experimental methodologies. These methods aim to quantify the rate of degradation, identify transformation products, and elucidate the underlying mechanisms.

Simulation Testing: Standardized laboratory tests are crucial for assessing persistence. These tests, such as those outlined by the OECD (Organisation for Economic Co-operation and Development), simulate environmental conditions to measure degradation rates. Common tests include:

Ready Biodegradability Tests (RBTs): Designed to identify substances that undergo rapid and ultimate biodegradation. However, they may not be suitable for all compounds, especially those that are not readily soluble or are inhibitory to microorganisms nih.govsmithers.com.

Simulation Tests (e.g., OECD 308, 309): These tests provide more detailed information on degradation in specific environmental compartments like water-sediment systems or surface water. They aim to determine primary and ultimate degradation rates and identify degradation products smithers.com. Research into higher-tier testing methods is ongoing to better simulate real-world conditions for persistent substances battelle.org.

Analytical Techniques: A range of analytical tools are employed to monitor degradation processes and identify transformation products.

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (GC-MS, LC-MS), are essential for separating and quantifying parent compounds and their degradation products in complex environmental matrices alliedacademies.orgpjoes.comresearchgate.net. LC-MS/MS is particularly noted for its sensitivity in analyzing trace levels of micropollutants mdpi.com.

Spectroscopy: UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the chemical structure of degradation products alliedacademies.orgroutledge.com.

Radiolabeling: Using isotopically labeled compounds (e.g., ¹⁴C) can provide definitive quantification and help identify degradation pathways, including the fate of metabolites acs.org.

Kinetic Modeling: Mathematical models are used to describe the rates of degradation reactions, often fitting data to first-order or mixed-order kinetic models. This allows for the estimation of degradation half-lives (DT50 or DegT50) under various conditions smithers.compolyu.edu.hk.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Iodo-8-naphthol, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves electrophilic substitution or halogenation of naphthol derivatives. For reproducibility, ensure precise stoichiometric control of iodine sources (e.g., I₂/KI in acidic media) and reaction temperatures (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons, 90–110 ppm for iodinated carbons), FT-IR (C-I stretch at ~500–600 cm⁻¹), and HRMS (m/z calculated for C₁₀H₇IO: 262.95). For structural confirmation, single-crystal X-ray diffraction is ideal if crystallinity is achieved. Cross-validate with HPLC (C18 column, methanol/water mobile phase) to assess purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Conduct periodic stability assays via TLC or HPLC to detect decomposition products. Avoid exposure to moisture or strong bases, which may lead to hydrolysis or elimination reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki vs. Ullmann couplings) may arise from ligand choice (e.g., Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline) or solvent polarity. Systematically vary reaction parameters (temperature, base, solvent) and use kinetic studies (e.g., in situ IR monitoring) to identify optimal conditions. Compare results with computational models (DFT) to rationalize electronic effects .

Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electron-rich sites prone to substitution. Validate predictions experimentally by synthesizing derivatives (e.g., nitration or bromination) and analyzing regioselectivity via NMR/XRD. Cross-reference with Hammett substituent constants to quantify directing effects .

Q. What advanced analytical techniques quantify trace degradation products of this compound under oxidative conditions?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in negative ion mode to detect iodinated byproducts (e.g., quinones or dehalogenated species). Pair with isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation. For mechanistic insights, employ EPR spectroscopy to identify radical intermediates during photolysis .

Data Analysis and Experimental Design

Q. How to design a robust protocol for studying the photophysical properties of this compound?

- Methodological Answer : Conduct UV-Vis spectroscopy (λmax ~280–320 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromism. Measure fluorescence quantum yields using an integrating sphere, and correlate with TD-DFT calculations. For time-resolved decay, apply femtosecond transient absorption spectroscopy to probe excited-state dynamics .

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement a design of experiments (DoE) framework (e.g., factorial design) to evaluate critical factors (reagent ratios, stirring rate). Use ANOVA to isolate significant variables and optimize yield/purity. For quality control, apply multivariate analysis (PCA or PLS) to spectroscopic data from multiple batches .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in catalytic studies?

- Methodological Answer : Use fume hoods for all syntheses due to potential iodine vapor release. Wear nitrile gloves and PPE to prevent dermal exposure. For spills, neutralize with activated charcoal and dispose as halogenated waste. Regularly monitor air quality for iodine concentrations (OSHA PEL: 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.